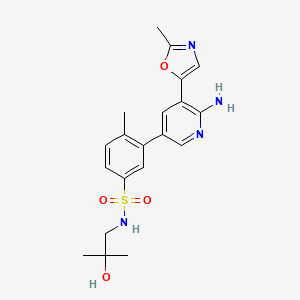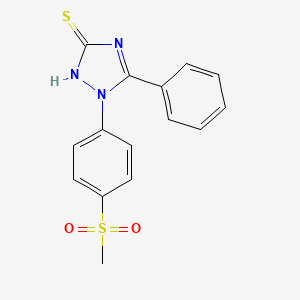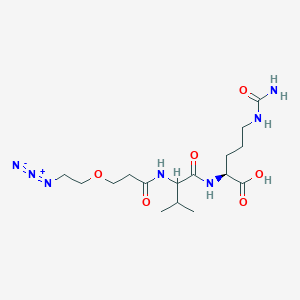
Azido-PEG1-Val-Cit-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. This compound is also known for its role in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG1-Val-Cit-OH is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine (Val), and citrulline (Cit) into the molecule. The azide group is introduced to the PEG chain, which is then linked to the Val-Cit dipeptide. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-Val-Cit-OH primarily undergoes click chemistry reactions, specifically CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to another molecule, such as a drug or a fluorescent probe. These bioconjugates are used in various scientific and medical applications .
Scientific Research Applications
Azido-PEG1-Val-Cit-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
Azido-PEG1-Val-Cit-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in the lysosome. This cleavage releases the drug payload only within the target cell, minimizing off-target effects. The azide group facilitates the attachment of the linker to the drug or antibody through click chemistry .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG1-Val-Cit-PAB-OH: Another cleavable linker used in ADCs, with a similar mechanism of action.
Azido-PEG2-Val-Cit-OH: Contains an additional PEG unit, which can affect the solubility and pharmacokinetics of the resulting bioconjugate.
Uniqueness
Azido-PEG1-Val-Cit-OH is unique due to its single PEG unit, which provides a balance between solubility and stability. Its specific cleavage by cathepsin B ensures targeted drug release, making it highly effective in ADC applications .
Properties
Molecular Formula |
C16H29N7O6 |
|---|---|
Molecular Weight |
415.45 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1 |
InChI Key |
OISSTCBEWJVATK-AMGKYWFPSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


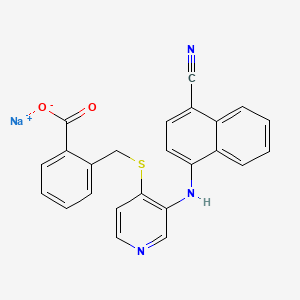
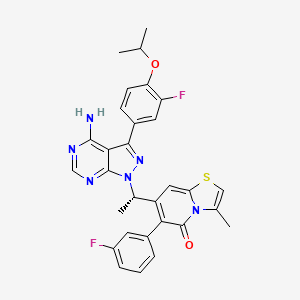
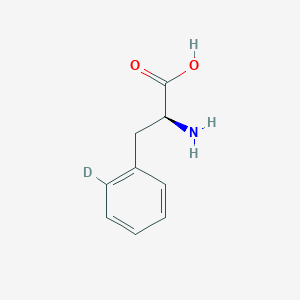
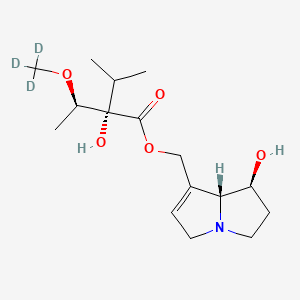

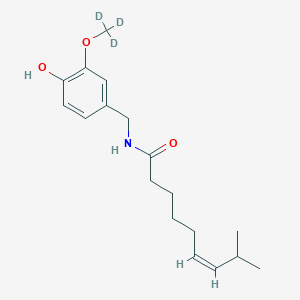
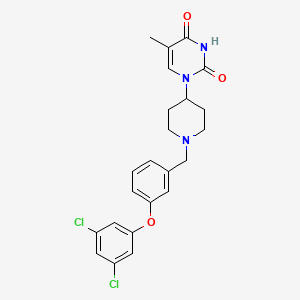

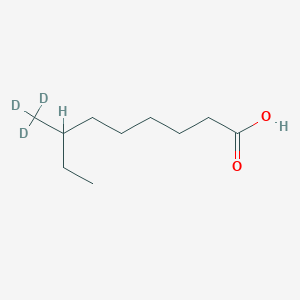
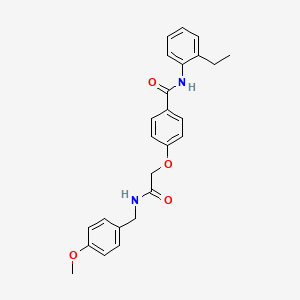
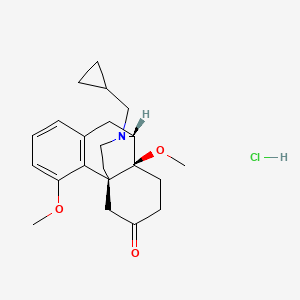
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
